molecular formula C8H9NO3 B2354112 Methyl 5-cyclopropylisoxazole-3-carboxylate CAS No. 887360-91-0

Methyl 5-cyclopropylisoxazole-3-carboxylate

Cat. No.: B2354112
CAS No.: 887360-91-0
M. Wt: 167.164
InChI Key: GLVAWJNBOCMLMP-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropylisoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

Methyl 5-cyclopropylisoxazole-3-carboxylate has several scientific research applications, including:

Safety and Hazards

The safety data sheet for “Methyl 5-cyclopropylisoxazole-3-carboxylate” suggests that it should be used only for research and development under the supervision of a technically qualified individual . In case of inhalation, it is advised to move out of the dangerous area and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyclopropylisoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes. This reaction typically employs copper(I) or ruthenium(II) catalysts to facilitate the cycloaddition process . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of methyl 5-cyclopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug design.

Properties

IUPAC Name

methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-8(10)6-4-7(12-9-6)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVAWJNBOCMLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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